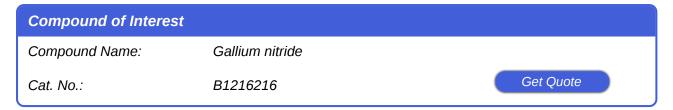


Crystal Defects in Gallium Nitride (GaN) Devices: A Comparative Guide to Reliability

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For Researchers, Scientists, and Drug Development Professionals

Gallium Nitride (GaN) has emerged as a critical semiconductor material for high-power and high-frequency applications, offering superior performance over traditional silicon-based devices. However, the reliability of GaN devices is intrinsically linked to the presence of crystal defects. These imperfections, introduced during the epitaxial growth process, can significantly impact device performance and operational lifetime. This guide provides an objective comparison of the effects of different crystal defects on GaN device reliability, supported by experimental data and detailed methodologies.

The Impact of Crystal Defects on GaN Device Performance

Crystal defects in GaN can be broadly categorized into point defects, line defects (threading dislocations), and planar defects (stacking faults). Each type of defect influences the electrical and optical properties of the material in distinct ways, ultimately affecting the reliability of the final device.

Table 1: Quantitative Impact of Crystal Defects on GaN Device Reliability



Defect Type	Parameter	Defect Density/Conce ntration	Impact on Device Reliability	Source
Threading Dislocations (TDs)	Leakage Current	1 x 10 ¹⁰ cm ⁻²	Pronounced degradation in maximum drain current and gatelag.[1]	[1]
1 x 10 ⁸ cm ⁻²	Slight degradation in gate leakage.[1]	[1]		
1 x 10 ⁷ cm ⁻²	No significant degradation.[1]	[1]		
1 x 10 ⁶ cm ⁻²	Higher leakage current in GaN- on-GaN p-n diodes.		_	
1 x 10 ⁴ cm ⁻²	Lower leakage current in GaN- on-GaN p-n diodes.			
Breakdown Voltage	High Density	Can induce high leakage currents and low breakdown voltages.[1]	[1]	
Low Density	High-voltage characteristics are obtained with reduced dislocation density.[2]	[2]		_



Point Defects	Dynamic ON- Resistance (Ron)	High Concentration	Can cause an increase in dynamic Ron.[3] [4][5][6]	[3][4][5][6]
Device Efficiency	2–3 x 10 ⁹ cm ⁻² (in QWs)	Can play a key role in limiting InGaN QW efficiency, even at densities lower than TDs.		
Carrier Lifetime	High Concentration	Can act as non- radiative recombination centers, reducing carrier lifetime.		
Stacking Faults	Device Performance	High Density	Can degrade device performance.[7]	[7]

Comparative Analysis of GaN and Silicon Carbide (SiC)

Silicon Carbide (SiC) is a primary alternative to GaN for high-power electronics. Both are wide-bandgap semiconductors with distinct advantages and disadvantages in terms of reliability and performance.

Table 2: Comparison of GaN and SiC Power Device Characteristics



Parameter	GaN	SiC	Source
Breakdown Electric Field	High	Very High	[8]
Electron Mobility	Very High	High	[8]
Thermal Conductivity	Good	Excellent	[9][10]
Switching Frequency	Very High	High	[8][11]
On-Resistance	Very Low	Low	[8]
Reliability	Maturing, with known defect-related failure modes.	More mature, but with its own reliability challenges (e.g., gate oxide).[10]	[10]
Cost	Generally lower due to growth on larger Si substrates.	Higher due to more complex substrate manufacturing.	

Defect Mitigation Strategies: Epitaxial Lateral Overgrowth (ELO)

To enhance the reliability of GaN devices, various defect reduction techniques are employed during the epitaxial growth process. Epitaxial Lateral Overgrowth (ELO) is a prominent method used to significantly reduce the density of threading dislocations.

Table 3: Efficacy of Epitaxial Lateral Overgrowth (ELO) in Reducing Threading Dislocation Density



ELO Technique	Initial Dislocation Density	Final Dislocation Density	Source
Standard ELO	~10 ⁹ - 10 ¹⁰ cm ⁻²	2 x 10 ⁷ cm ⁻²	[12]
Two-Step ELO	High	1 x 10 ⁷ cm ⁻²	[13]
Nanorod ELO (a- plane GaN)	3 x 10 ¹⁰ cm ⁻²	3.5 x 10 ⁸ cm ⁻²	[14]
ELO on Patterned Sapphire Substrate	2 x 10 ⁹ cm ⁻²	6 x 10 ⁵ cm ⁻²	

Experimental Protocols for Defect Characterization and Reliability Testing

Objective evaluation of GaN device reliability necessitates standardized and meticulous experimental procedures.

Transmission Electron Microscopy (TEM) for Defect Analysis

Objective: To visualize and identify crystal defects at the nanoscale.

Methodology:

- Sample Preparation:
 - A thin cross-sectional lamella of the GaN device is prepared using Focused Ion Beam
 (FIB) milling. The region of interest (e.g., gate edge) is targeted.[9]
 - The lamella is thinned to electron transparency (typically < 100 nm) using a low-energy ion beam to minimize surface damage.[15][16]
- Imaging:
 - The prepared sample is analyzed in a TEM operating at a high accelerating voltage (e.g., 200-300 kV).[16]



Different imaging modes, such as bright-field, dark-field, and high-resolution TEM (HR-TEM), are used to identify and characterize dislocations, stacking faults, and other structural defects.

Analysis:

 The type, density, and distribution of defects are determined from the TEM images. The Burgers vector of dislocations can be analyzed to distinguish between screw, edge, and mixed types.

Atomic Force Microscopy (AFM) for Surface Defect Characterization

Objective: To image the surface topography and identify surface-terminating defects.

Methodology:

- Probe Selection: An appropriate AFM probe with a sharp tip is selected based on the desired resolution and imaging mode.
- Laser Alignment: The laser is aligned onto the back of the cantilever, and the photodetector is positioned to capture the reflected beam.[17]
- Imaging Mode Selection:
 - Contact Mode: The tip is in continuous contact with the surface.
 - Tapping Mode: The cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This mode is gentler and suitable for delicate samples.
- Scanning and Data Acquisition: The probe is scanned across the sample surface, and the cantilever's deflection or change in oscillation amplitude is recorded to generate a topographical map.[18]
- Analysis: Surface features such as atomic steps, pits associated with threading dislocations, and other morphological irregularities are analyzed.[19][20][21]



JEDEC-Standard Reliability Testing

Objective: To assess the long-term reliability of GaN devices under accelerated stress conditions.

Methodology (based on JEDEC JESD47 and related guidelines):[22][23]

- High-Temperature Reverse Bias (HTRB):
 - Devices are subjected to a high reverse voltage at an elevated temperature for a specified duration (e.g., 1000 hours).[22]
 - Parameters such as leakage current are monitored to assess the stability of the device under off-state stress.
- High-Temperature Operating Life (HTOL):
 - Devices are operated under normal biasing conditions at an elevated temperature to accelerate age-related failure mechanisms.
- · Temperature Cycling:
 - Devices are subjected to a specified number of cycles between high and low temperatures to evaluate the integrity of the packaging and die-attach.[22]
- Application-Specific Stress Testing (as per JEP180):[24]
 - Tests are designed to mimic the stresses experienced in real-world applications, such as hard-switching events in power converters.
 - Dynamic parameters like dynamic on-resistance (RDS(on)) are monitored to detect trapping effects.

Visualizing Defect-Reliability Relationships and Experimental Workflows



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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ee.nthu.edu.tw [ee.nthu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ti.com [ti.com]
- 9. csmantech.org [csmantech.org]
- 10. researchgate.net [researchgate.net]
- 11. powerelectronicsnews.com [powerelectronicsnews.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pubs.aip.org [pubs.aip.org]
- 17. faculty.dese.iisc.ac.in [faculty.dese.iisc.ac.in]
- 18. measurlabs.com [measurlabs.com]
- 19. Studying Defect Formation in GaN Structures with AFM | News [blue-scientific.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. psma.com [psma.com]



- 23. csmantech.org [csmantech.org]
- 24. JEDEC publishes guidelines for reverse-bias reliability evaluation of GaN power conversion devices [semiconductor-today.com]
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